碳酸塞维拉默

概述

描述

碳酸塞维拉默是一种聚合胺,用作磷酸盐结合剂。它主要用于治疗慢性肾脏病患者的高磷血症,特别是那些接受透析的患者。 该化合物以商品名 Renvela 和 Renagel 销售 .

科学研究应用

作用机制

碳酸塞维拉默通过与胃肠道中的膳食磷酸盐结合,阻止其吸收到血液中来发挥作用。这种结合会降低血清磷水平,进而降低血清甲状旁腺激素水平。 该化合物是一种非吸收的磷酸盐结合交联聚合物,不含金属和钙 .

类似化合物:

盐酸塞维拉默: 与碳酸塞维拉默类似,但使用盐酸作为抗衡离子,而不是碳酸盐。

醋酸钙: 另一种用于治疗高磷血症的磷酸盐结合剂,但它含有钙,会导致高钙血症.

碳酸镧: 一种非钙、非铝磷酸盐结合剂,用于相同的目的.

独特性: 碳酸塞维拉默是独特的,因为它不含钙或金属离子,降低了高钙血症和金属毒性的风险。 它还具有多效作用,例如改善慢性肾脏病患者的脂质谱并降低心血管风险因素 .

生化分析

Biochemical Properties

Sevelamer carbonate is a polymeric amine that binds phosphate . It prevents hyperphosphatemia by binding to dietary phosphate in the gut, preventing its absorption . This action decreases serum parathyroid hormone levels .

Cellular Effects

Sevelamer carbonate has been shown to reduce inflammation and endotoxemia in an animal model of uremia . It also improves the serum lipid profile and attenuates endothelial and cardiovascular risk factors in chronic kidney disease (CKD) .

Molecular Mechanism

Sevelamer carbonate exerts its effects at the molecular level by binding to dietary phosphate in the gut, preventing its absorption . This action decreases serum parathyroid hormone levels . Sevelamer carbonate is a non-absorbed phosphate-binding cross-linked polymer .

Temporal Effects in Laboratory Settings

In a study, sevelamer carbonate significantly reduced serum phosphorus levels compared with placebo over 8 weeks . The initial increase in serum phosphorus during washout confirmed that patients were hyperphosphatemic .

Dosage Effects in Animal Models

In animal models, sevelamer carbonate has been shown to reduce inflammation and endotoxemia . The study demonstrated that hyperphosphataemia developed quickly following the cessation of phosphate binders and remained persistently elevated in end-stage CKD in the placebo-treated group .

Metabolic Pathways

Sevelamer carbonate is involved in the metabolic pathway of phosphate binding . It binds to dietary phosphate in the gut, preventing its absorption and thus decreasing serum parathyroid hormone levels .

Transport and Distribution

Sevelamer carbonate is not absorbed from the gut . It remains in the gut where it binds to dietary phosphate, preventing its absorption .

Subcellular Localization

As Sevelamer carbonate is not absorbed from the gut , it does not have a subcellular localization within the body’s cells. It remains in the gut where it binds to dietary phosphate, preventing its absorption .

准备方法

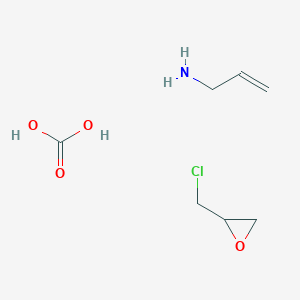

合成路线和反应条件: 碳酸塞维拉默的制备涉及多个步骤:

烯丙胺与盐酸反应: 烯丙胺与盐酸反应生成烯丙胺盐酸盐。

聚合: 烯丙胺盐酸盐在偶氮引发剂的引发下聚合生成烯丙胺盐酸盐聚合物。

碱化: 然后将聚合物碱化以获得烯丙胺聚合物。

与环氧氯丙烷反应: 烯丙胺聚合物与环氧氯丙烷反应合成盐酸塞维拉默。

工业生产方法: 碳酸塞维拉默的工业生产遵循相同的合成路线,但针对大规模生产进行了优化。 该工艺稳定,反应周期短,使用廉价的原材料,并且对环境友好 .

化学反应分析

反应类型: 碳酸塞维拉默主要由于其磷酸盐结合特性而发生离子交换反应。它不参与典型的有机反应,如氧化、还原或取代。

常用试剂和条件: 反应中涉及的主要试剂是膳食磷酸盐,碳酸塞维拉默在胃肠道中与其结合。反应条件是生理条件,发生在人体消化系统内。

形成的主要产物: 碳酸塞维拉默与膳食磷酸盐反应形成的主要产物是塞维拉默-磷酸盐复合物,它会被从体内排出 .

相似化合物的比较

Sevelamer Hydrochloride: Similar to sevelamer carbonate but uses hydrochloride as the counter ion instead of carbonate.

Calcium Acetate: Another phosphate binder used to manage hyperphosphatemia, but it contains calcium, which can lead to hypercalcemia.

Lanthanum Carbonate: A non-calcium, non-aluminum phosphate binder used for the same purpose.

Uniqueness: Sevelamer carbonate is unique because it does not contain calcium or metal ions, reducing the risk of hypercalcemia and metal toxicity. It also has pleiotropic effects, such as improving lipid profiles and reducing cardiovascular risk factors in patients with chronic kidney disease .

生物活性

Sevelamer carbonate is a non-absorbed phosphate binder used primarily in the management of hyperphosphatemia in patients with chronic kidney disease (CKD). Its mechanism of action, biological activity, and additional therapeutic effects have been the focus of numerous studies. This article provides a comprehensive overview of the biological activity of sevelamer carbonate, supported by data tables, case studies, and detailed research findings.

Sevelamer carbonate functions through an anion-exchange mechanism that binds phosphate in the gastrointestinal tract, preventing its absorption into the bloodstream. This results in a reduction of serum phosphate levels, which is crucial for managing CKD patients who often experience hyperphosphatemia due to impaired renal function.

Phosphate Control

Sevelamer carbonate has been shown to effectively reduce serum phosphate levels in both dialysis and non-dialysis CKD patients. In clinical trials, sevelamer carbonate demonstrated comparable efficacy to sevelamer hydrochloride in controlling serum phosphorus, while also increasing serum bicarbonate levels, which can help mitigate metabolic acidosis in CKD patients .

Table 1: Comparison of Phosphate Control Between Sevelamer Carbonate and Hydrochloride

| Parameter | Sevelamer Carbonate | Sevelamer Hydrochloride |

|---|---|---|

| Serum Phosphate Reduction (mg/dL) | 2.5 ± 0.8 | 2.4 ± 0.7 |

| Change in Bicarbonate (mEq/L) | +1.2 ± 0.5 | +0.3 ± 0.4 |

| Study Duration | 12 weeks | 12 weeks |

Pleiotropic Effects

Beyond phosphate control, sevelamer carbonate exhibits several pleiotropic effects that contribute to its therapeutic profile:

- Lipid Profile Improvement : Sevelamer has been associated with reductions in low-density lipoprotein (LDL) cholesterol levels due to its binding properties with bile acids .

- Inflammatory Marker Reduction : Studies indicate that sevelamer treatment leads to decreased levels of pro-inflammatory cytokines such as IL-6 and TNF-α, suggesting potential anti-inflammatory effects .

- Oxidative Stress Modulation : Research shows that sevelamer may enhance antioxidant enzyme activity, such as superoxide dismutase (SOD), thereby reducing oxidative stress markers in CKD patients .

Table 2: Effects of Sevelamer on Inflammatory Markers

| Marker | Baseline Level (pg/mL) | Post-Treatment Level (pg/mL) | p-value |

|---|---|---|---|

| IL-6 | 4.5 ± 1.2 | 3.0 ± 1.0 | <0.001 |

| TNF-α | 2.4 ± 0.9 | 1.8 ± 0.7 | <0.01 |

Case Study 1: Impact on Cardiovascular Health

A study involving CKD patients demonstrated that treatment with sevelamer carbonate resulted in significant reductions in cardiovascular risk factors, including improved endothelial function and reduced arterial stiffness compared to calcium-based phosphate binders .

Case Study 2: Vascular Calcification

In a rodent model of CKD, sevelamer carbonate was shown to significantly halt the progression of vascular calcification when administered after calcification had begun . This suggests a potential role for sevelamer in managing pre-existing vascular complications associated with CKD.

Safety Profile

The most common adverse effects associated with sevelamer carbonate include gastrointestinal issues such as nausea and diarrhea; however, these are generally mild and manageable . Importantly, unlike calcium-based binders, sevelamer does not contribute to hypercalcemia or vascular calcification.

属性

IUPAC Name |

carbonic acid;2-(chloromethyl)oxirane;prop-2-en-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5ClO.C3H7N.CH2O3/c4-1-3-2-5-3;1-2-3-4;2-1(3)4/h3H,1-2H2;2H,1,3-4H2;(H2,2,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PADGNZFOVSZIKZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCN.C1C(O1)CCl.C(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

845273-93-0 | |

| Record name | Sevelamer carbonate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=845273-93-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Allylamine polymer with 1-chloro-2,3-epoxypropane, carbonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: Sevelamer carbonate acts by binding to dietary phosphate in the gastrointestinal tract, preventing its absorption into the bloodstream. [] This binding occurs through ionic interactions between the positively charged amine groups on the sevelamer polymer and negatively charged phosphate ions. [, ]

A: By lowering serum phosphorus levels, sevelamer carbonate can help manage hyperphosphatemia, a common complication in CKD patients. [] This reduction can have several downstream effects:

- Reduced Calcium-Phosphorus Product: Studies demonstrate a significant decrease in the calcium-phosphorus product, a key marker of vascular calcification risk. [, , ]

- Improved Lipid Profile: Research suggests that sevelamer carbonate may contribute to a reduction in total cholesterol and low-density lipoprotein (LDL) cholesterol levels. [, , ]

- Modulation of Inflammation: Some studies indicate potential anti-inflammatory effects of sevelamer carbonate, evidenced by decreased levels of inflammatory markers. [, ]

A: Sevelamer carbonate is a cross-linked polymer with a complex structure. It is derived from poly(allylamine hydrochloride), where carbonate ions replace chloride as the counterion. [, ]

A: While detailed spectroscopic data might be proprietary information held by manufacturers, researchers have developed analytical methods, including high-performance liquid chromatography (HPLC) with refractive index detection, for characterizing and quantifying sevelamer carbonate. [, , ]

ANone: These aspects are not directly addressed within the provided research papers, as sevelamer carbonate primarily functions as a phosphate binder and does not exhibit catalytic activity. Its complex polymeric structure and primary mode of action through ionic interactions make traditional SAR studies and computational modeling approaches less applicable compared to small-molecule drugs.

A: While specific stability data might be proprietary, studies indicate that sevelamer carbonate tablets are generally stable under recommended storage conditions. [] Researchers have explored formulation strategies to enhance the patient-friendliness of sevelamer carbonate, including the development of a powder for oral suspension. [, ]

ANone: SHE (Safety, Health, and Environment) regulations are crucial for pharmaceutical development and manufacturing. While not explicitly detailed in the research papers, compliance with relevant SHE regulations is paramount throughout the lifecycle of sevelamer carbonate, from synthesis to disposal, to ensure responsible practices and minimize risks.

A: Sevelamer carbonate is not absorbed systemically and remains within the gastrointestinal tract, where it exerts its phosphate-binding effects. [, ] As a non-absorbable polymer, it is not metabolized and is excreted primarily in the feces. []

A: The primary pharmacodynamic effect of sevelamer carbonate is the reduction of serum phosphorus levels, which directly correlates with its clinical efficacy in managing hyperphosphatemia in CKD patients. [, ]

A: Numerous studies, including randomized controlled trials, have been conducted to assess the efficacy of sevelamer carbonate in managing hyperphosphatemia in CKD patients. [, , , , , ] These studies typically measure serum phosphorus levels, calcium-phosphorus product, and other relevant biomarkers as indicators of efficacy. [, , , ]

A: Animal models, particularly rodent models of CKD, have been employed to investigate the effects of sevelamer carbonate on vascular calcification, inflammation, and other CKD-related complications. [, ]

A: Resistance mechanisms are not typically observed with sevelamer carbonate, as its mechanism of action involves binding to dietary phosphate in the gastrointestinal tract, a process not directly influenced by cellular or molecular drug resistance mechanisms. []

A: As with any medication, safety and potential long-term effects are important considerations. Sevelamer carbonate has been extensively studied, and its safety profile is well-documented in clinical trials and post-marketing surveillance. []

ANone: These specific aspects are not extensively addressed within the scope of the provided research papers on sevelamer carbonate.

A: As a cross-linked polymer, sevelamer carbonate does not dissolve in traditional solvents. [] Its dissolution involves swelling and hydration in the aqueous environment of the gastrointestinal tract, allowing for phosphate binding. [, ]

A: Quality control and assurance are paramount throughout the development, manufacturing, and distribution of sevelamer carbonate to guarantee consistency, safety, and efficacy for patients. [, ]

ANone: The provided research papers do not delve into these specific aspects concerning sevelamer carbonate.

A: Several alternatives to sevelamer carbonate exist, including calcium-based phosphate binders (e.g., calcium acetate) and lanthanum carbonate. [, , , , ] Each phosphate binder has its own efficacy, tolerability, and potential side effects, requiring careful consideration when selecting the most appropriate treatment for individual patients. [, ]

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。